molecular formula C19H14BrFN4O B12003319 N'-(2-Bromo-3-phenylallylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide CAS No. 767316-85-8

N'-(2-Bromo-3-phenylallylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12003319
CAS No.: 767316-85-8
M. Wt: 413.2 g/mol
InChI Key: QWIFAWVKGUBFEG-YHJIWNAUSA-N
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Description

N’-(2-Bromo-3-phenylallylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a pyrazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Bromo-3-phenylallylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of the core pyrazole ring. The process often includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group, often using a halogenation reaction.

    Addition of the Bromo-Phenylallylidene Group: This is typically done through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This often includes:

    Batch Processing: Where reactions are carried out in large reactors.

    Continuous Flow Processing: For more efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Bromo-3-phenylallylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: Where the compound is exposed to oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Involving reducing agents to yield reduced forms of the compound.

    Substitution: Particularly nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Solvents: Commonly used solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

N’-(2-Bromo-3-phenylallylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-Bromo-3-phenylallylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Chloro-3-phenylallylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide
  • N’-(2-Bromo-3-phenylallylidene)-5-(4-chlorophenyl)-1H-pyrazole-3-carbohydrazide

Uniqueness

N’-(2-Bromo-3-phenylallylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. These elements can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for diverse research applications.

Properties

CAS No.

767316-85-8

Molecular Formula

C19H14BrFN4O

Molecular Weight

413.2 g/mol

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H14BrFN4O/c20-15(10-13-4-2-1-3-5-13)12-22-25-19(26)18-11-17(23-24-18)14-6-8-16(21)9-7-14/h1-12H,(H,23,24)(H,25,26)/b15-10-,22-12+

InChI Key

QWIFAWVKGUBFEG-YHJIWNAUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)\Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)Br

Origin of Product

United States

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